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Compound of Interest

Compound Name:
2-(4-Fluorophenyl)-2-piperidin-1-

ylacetamide

CAS No.: 1119450-95-1

Cat. No.: B1293025

Get Quote

Executive Summary & Molecule Profile
FPPA is an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-

inserted">

-amino amide derivative characterized by a piperidine ring attached via its nitrogen atom to the

-carbon of a phenylacetamide scaffold. This structural class is distinct from methylphenidate
derivatives (where the piperidine is C-linked) and is functionally related to established
anticonvulsants like Remacemide or experimental agents acting on voltage-gated sodium (

) and calcium (

) channels.
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Property Detail

IUPAC Name 2-(4-Fluorophenyl)-2-(piperidin-1-yl)acetamide

Common Code FPPA (Research Code)

Molecular Formula

Molecular Weight 236.29 g/mol

Core Scaffold -Aminoacetamide

Key Substituents
4-Fluoro (Metabolic stability/Lipophilicity),

Piperidin-1-yl (Basic center)

Predicted Target
Channels (Site 2),

Channels (L-type), GlyT1 Transporter

Synthesis Protocol (Modified Strecker Route)
The most robust method for synthesizing

-amino amides like FPPA is a modified Strecker Synthesis followed by controlled hydrolysis.
This route minimizes side reactions common in direct amidation.

Phase A: Synthesis of -Aminonitrile Intermediate
Objective: Create the carbon-nitrogen bond at the benzylic position.

Reagents:

4-Fluorobenzaldehyde (1.0 eq)

Piperidine (1.1 eq)[1]

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

Catalyst: Scandium triflate (
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) (1 mol%) or Iodine (

) (10 mol%)

Solvent: Acetonitrile (

) or Dichloromethane (

)

Protocol:

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-

Fluorobenzaldehyde (10 mmol) in anhydrous MeCN (20 mL).

Amine Addition: Add Piperidine (11 mmol) dropwise at 0°C. Stir for 15 minutes to allow imine

formation (solution often turns yellow/turbid).

Cyanation: Add TMSCN (12 mmol) dropwise followed by the catalyst.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor

by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

Workup: Quench with saturated

. Extract with EtOAc (

mL). Dry organic layer over

and concentrate in vacuo.

Yield: The resulting

-aminonitrile is often used directly in Phase B without column purification to avoid instability.

Phase B: Hydrolysis to Acetamide (FPPA)
Objective: Convert the nitrile group (-CN) to the primary amide (-CONH2).

Reagents:
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Crude

-aminonitrile (from Phase A)

Sulfuric Acid (

) (90-98%)

Ice water

Protocol:

Acid Hydrolysis: Cool conc.

(5 mL per gram of nitrile) to 0–5°C in an ice bath.

Addition: Slowly add the crude nitrile to the acid with vigorous stirring. Caution: Exothermic.

Maturation: Stir at 0°C for 1 hour, then allow to warm to RT and stir overnight (12–18 hours).

Quenching: Pour the reaction mixture onto crushed ice (~50 g). The solution will be acidic.

Neutralization: Carefully basify to pH ~9-10 using Ammonium Hydroxide (

) or 50% NaOH solution. Cooling is essential to prevent hydrolysis to the carboxylic acid.

Isolation: The product (FPPA) often precipitates as a white/off-white solid. Filter the

precipitate. If no precipitate forms, extract with DCM (

mL).

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography

(DCM:MeOH 95:5).

Synthesis Workflow Diagram
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Figure 1: Synthetic pathway for FPPA via the Strecker reaction.

Chemical Characterization Standards
To ensure the identity of FPPA and distinguish it from structural isomers (e.g., 4-F-

Ritalinamide), the following spectral signatures must be verified.

Technique Expected Signature Diagnostic Value

1H NMR (CDCl3) 7.0–7.5 (m, 4H, Ar-H) Confirms 4-F-Phenyl ring.

3.8–4.0 (s, 1H, CH-N)

Critical: The

-proton singlet confirms the N-

attachment. (C-attached

isomers show

doublets/multiplets).

2.3–2.6 (m, 4H, Pip-N-CH2)
Confirms Piperidine ring

presence.

5.5–7.0 (br s, 2H, CONH2) Confirms primary amide.

13C NMR ~174 ppm (C=O) Amide carbonyl.

~74 ppm (Ar-CH-N)

Critical: High shift indicates N-

attachment to the benzylic

carbon.

Mass Spec (ESI) Confirms molecular weight.

IR Spectroscopy ~1680 cm⁻¹ (Amide I) Primary amide stretch.

Biological Evaluation Protocols
Given the structural homology to

-amino amide anticonvulsants, FPPA should be screened for Voltage-Gated Sodium Channel
(VGSC) inhibition.
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In Vitro Screening: Patch Clamp Electrophysiology
Objective: Determine if FPPA inhibits

or

currents (pain targets) or

(epilepsy target).

Protocol:

Cell Line: HEK293 cells stably expressing human

.

Solution:

Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH

7.4).

Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

Application: Perfusion of FPPA (0.1, 1, 10, 100

) in DMSO (<0.1% final).

Voltage Protocol: Hold cells at -120 mV. Depolarize to 0 mV for 20ms (Test Pulse) at 0.1 Hz.

Analysis: Calculate

based on peak current reduction.

Success Criterion:

indicates potent blockade.

In Vivo Screening: Anticonvulsant Assays (Mice)
Rationale: The Maximal Electroshock (MES) and 6 Hz tests are the "Gold Standard" for

identifying efficacy in generalized tonic-clonic and pharmacoresistant seizures, respectively.
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Assay 1: Maximal Electroshock (MES) Test
Animals: Male CD-1 mice (20-25g).

Dosing: Administer FPPA i.p. (Start at 30 mg/kg).

Stimulus: Corneal electrodes, 50 mA, 60 Hz, 0.2s duration.

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

Timepoint: Test at 0.5h and 4h post-injection to determine Duration of Action.

Assay 2: 6 Hz Psychomotor Seizure Test
Relevance: Models therapy-resistant epilepsy (limbic seizures).

Stimulus: 32 mA or 44 mA, 6 Hz, 3s duration.

Endpoint: Protection against "stunned" posture and forelimb clonus.

Evaluation Logic Diagram
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Figure 2: Preclinical evaluation workflow for FPPA.

Safety & Handling
Cyanide Risk: The synthesis involves TMSCN. All reactions must be performed in a well-

ventilated fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) accessible.

Fluorinated Compounds: While generally stable, incineration of fluorinated waste requires

specific high-temperature protocols to prevent HF formation.

Unknown Pharmacology: Treat FPPA as a potent CNS depressant. Avoid skin contact and

inhalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1293025/docs#application-note-
characterization-of-2-4-fluorophenyl-2-1-piperidinyl-acetamide-fppa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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